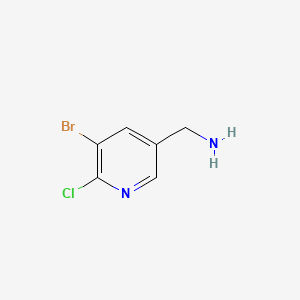
Benzylamine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylamine-d5 is a deuterated derivative of benzylamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, due to the presence of deuterium which provides distinct spectral properties.
Applications De Recherche Scientifique
Benzylamine-d5 is widely used in scientific research due to its unique properties:
Mécanisme D'action
Target of Action
Benzylamine primarily targets the enzymes Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
It is known that benzylamine and its derivatives, such as the benzylamine butenafine, cause direct membrane effects in ergosterol-depleted fungal cells . This suggests that Benzylamine-d5 might interact with its targets, leading to changes in the cell membrane of the target organisms.
Biochemical Pathways
Benzylamine can be produced via a four-step pathway from cellular phenylpyruvate using enzymes from different sources: a mandelate synthase (Amycolatopsis orientalis), a mandelate oxidase (Streptomyces coelicolor), a benzoylformate decarboxylase (Pseudomonas putida), and an aminotransferase (Salicibacter pomeroyi) . This pathway produces benzylamine at 24 mg/L in 15 h (4.5% yield) in cultures of unoptimized cells supplemented with phenylpyruvate .
Pharmacokinetics
A related compound, 2-hydroxybenzylamine (2-hoba), was found to be absorbed within 2 hours of administration, had a half-life of 210–327 hours, and an accumulation ratio of 138–152 . These properties might give us a hint about the ADME properties of this compound.
Safety and Hazards
Orientations Futures
Benzylamine is a significant building block in several chemicals used in different fields . It plays a prominent role in numerous pharmaceutical compounds and is a fundamental building block for the preparation of several target molecules . Future research may focus on developing more efficient synthesis methods and exploring new applications of Benzylamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction of Benzyl Chloride with Ammonia: Benzylamine-d5 can be synthesized by reacting benzyl chloride-d5 with ammonia in an aqueous solution.
Reductive Amination of Benzaldehyde: Another method involves the reductive amination of benzaldehyde-d5 with ammonia in the presence of hydrogen and a catalyst such as Raney nickel.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction of benzyl chloride-d5 with ammonia is commonly used due to its efficiency and cost-effectiveness . The process involves the use of large reactors and continuous monitoring to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzylamine-d5 can undergo oxidation reactions to form benzaldehyde-d5 or benzoic acid-d5.
Reduction: The compound can be reduced to form hexahydrothis compound using catalytic hydrogenation.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or Raney nickel.
Substitution: Various nucleophiles such as halides, alcohols, and amines under appropriate conditions.
Major Products:
Oxidation: Benzaldehyde-d5, benzoic acid-d5.
Reduction: Hexahydrothis compound.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Phenylmethanamine: Another similar compound with a phenyl group attached to an amine functional group.
Uniqueness: Benzylamine-d5 is unique due to the presence of deuterium atoms, which provide distinct NMR spectral properties and influence reaction kinetics. This makes it particularly valuable in research applications where isotopic labeling is required .
Propriétés
Numéro CAS |
1219802-81-9 |
|---|---|
Formule moléculaire |
C7H9N |
Poids moléculaire |
112.187 |
Nom IUPAC |
(2,3,4,5,6-pentadeuteriophenyl)methanamine |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D |
Clé InChI |
WGQKYBSKWIADBV-RALIUCGRSA-N |
SMILES |
C1=CC=C(C=C1)CN |
Synonymes |
Benzyl-2,3,4,5,6-d5-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


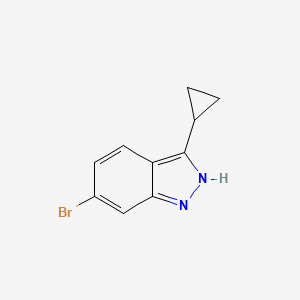
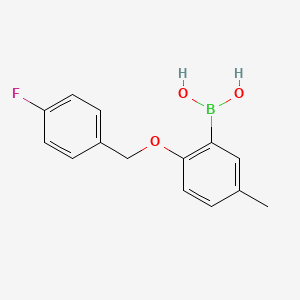
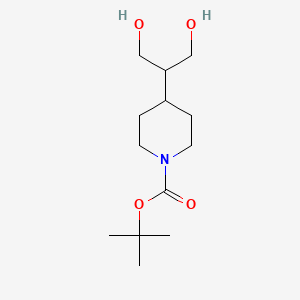
![[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride](/img/structure/B594283.png)
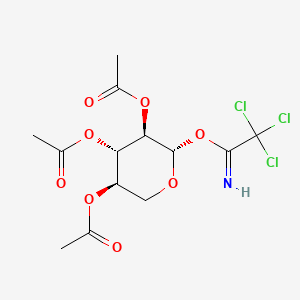
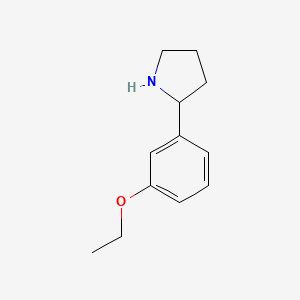
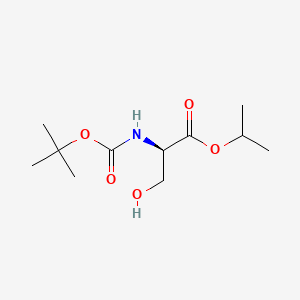
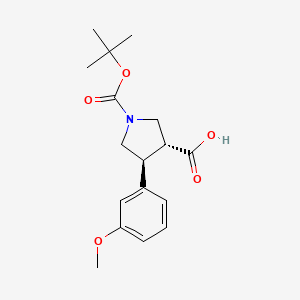
![2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B594293.png)
